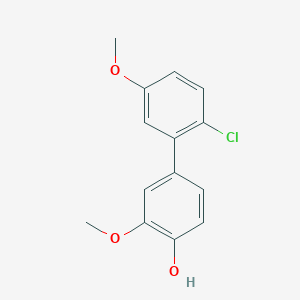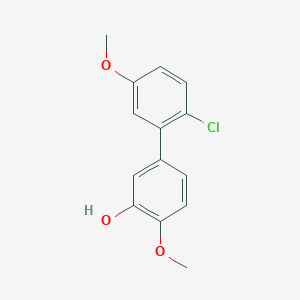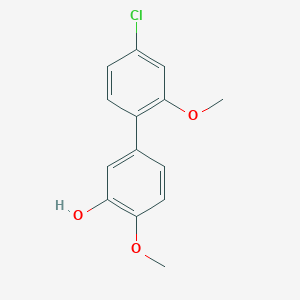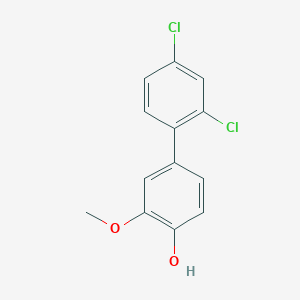
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a widely used phenol derivative in both scientific research and industrial applications. It is a white crystalline solid that is soluble in water and non-polar solvents. 5-DCPMP is a commonly used intermediate in organic synthesis and has a variety of applications in both organic and inorganic chemistry.
Wirkmechanismus
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% acts as an electrophile, meaning that it is attracted to and binds to electron-rich sites in molecules. When 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% binds to an electron-rich site, it can undergo a variety of reactions, such as substitution, addition, and elimination. 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% can also act as a catalyst in certain reactions, such as the Heck reaction and the Suzuki-Miyaura reaction.
Biochemical and Physiological Effects
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is rapidly metabolized in the body and is rapidly excreted in the urine. It is not known to have any significant biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in lab experiments is its low cost and availability. It is also relatively easy to handle and store. The main limitation of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is its low solubility in water, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
Future research on 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% could focus on developing new synthesis methods and new applications for 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. Additionally, research could focus on improving the solubility of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% in water, as this would make it easier to use in lab experiments. Further research could also focus on exploring the potential biochemical and physiological effects of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, research could focus on developing new methods for the purification and characterization of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%.
Synthesemethoden
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized from the reaction of 2,4-dichlorophenol with 2-methoxy-benzaldehyde in the presence of sodium hydroxide and acetic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C for 30 minutes. The reaction yields a 95% yield of 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95%. The synthesized 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is then purified using recrystallization from a solvent mixture of ethanol and water.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of applications in the scientific research field. It is used as a starting material in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used in the synthesis of heterocyclic compounds and in the synthesis of other aromatic compounds. 5-(2,4-Dichlorophenyl)-2-methoxyphenol, 95% is also used in the synthesis of polymers and in the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECGINNUZSHKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685695 |
Source


|
| Record name | 2',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261990-43-5 |
Source


|
| Record name | 2',4'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380119.png)












